

Application Notes and Protocols for Flagellin 22 (flg22)-Induced ROS Burst Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Flagellin 22 (flg22)-induced Reactive Oxygen Species (ROS) burst assay, a fundamental method for studying plant innate immunity and screening for potential modulators of this pathway.

Introduction

The production of ROS, often termed the oxidative burst, is a rapid and early response in plants upon the perception of Microbe-Associated Molecular Patterns (MAMPs), such as flagellin.[1][2][3][4] The bacterial protein flagellin, or its conserved 22-amino acid epitope flg22, is recognized by the plant cell surface receptor FLAGELLIN SENSING 2 (FLS2).[5] This recognition triggers a signaling cascade that leads to the activation of NADPH oxidases, primarily RESPIRATORY BURST OXIDASE HOMOLOGUE D (RBOHD), which in turn produces a burst of superoxide in the apoplast.[6] Superoxide is then rapidly converted to hydrogen peroxide (H₂O₂), a more stable ROS molecule that acts as a secondary messenger in downstream defense signaling.[6]

The measurement of this flg22-induced ROS burst is a widely used and reliable indicator of the activation of Pattern-Triggered Immunity (PTI) in plants.[7][8] The most common method for quantifying this ROS production is a luminol-based chemiluminescence assay.[1][4][6][9] This assay relies on the principle that in the presence of horseradish peroxidase (HRP), luminol is oxidized by H₂O₂, resulting in the emission of light.[6][9] The intensity of the emitted light,

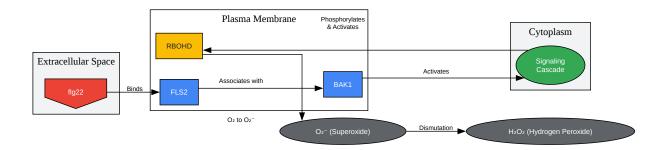


measured as Relative Light Units (RLU), is directly proportional to the amount of H₂O₂ produced.[1][9]

This application note details a robust and reproducible protocol for the luminol-based flg22-induced ROS burst assay using leaf discs from the model plant Arabidopsis thaliana. The protocol can be adapted for other plant species, such as tomato, and for testing various elicitors or potential inhibitors of the PTI response.[2][3][10]

Signaling Pathway and Experimental Workflow

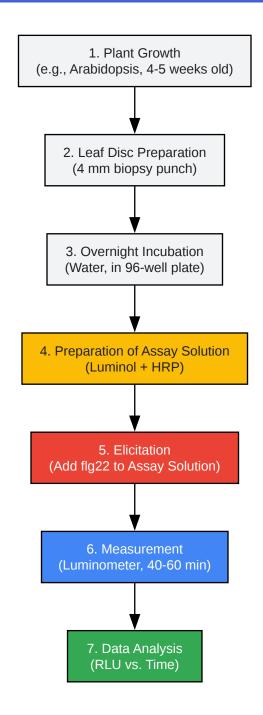
The following diagrams illustrate the flg22 signaling pathway leading to ROS production and the general experimental workflow for the assay.



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Caption: flg22-induced ROS signaling pathway.





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Caption: Experimental workflow for the ROS burst assay.

Quantitative Data Summary

The following table summarizes the typical concentrations and conditions used in the flg22-induced ROS burst assay.



Parameter	Typical Value/Range	Notes
Plant Material	Arabidopsis thaliana (4-5 weeks old)	Healthy, well-watered plants should be used.
Leaf Disc Size	4 mm diameter	A biopsy punch ensures uniformity.[11]
flg22 Concentration	10 nM - 1 μM	A final concentration of 100 nM is commonly used for a robust response.[1][9]
Luminol Stock Solution	15 mg/mL in DMSO	Store aliquots at -20°C, protected from light.[9]
Luminol Working Concentration	100 μΜ	Prepare fresh from stock solution.
HRP Stock Solution	1 mg/mL in water	Store at -20°C.
HRP Working Concentration	10 μg/mL	Prepare fresh from stock solution.
Assay Volume per Well	100 - 200 μL	Depends on the 96-well plate and luminometer used.
Measurement Interval	1 - 2 minutes	For a total duration of 40 - 60 minutes.[11]
Integration Time	1000 ms	This can be adjusted based on the luminometer's sensitivity. [11]
Expected Peak Response	10 - 20 minutes post-elicitation	A lag phase of 2-10 minutes is often observed.[1]
Negative Control	Water or mock treatment	Essential for establishing a baseline.[1]
Number of Replicates	n ≥ 3	At least 3 biological replicates are recommended for statistical analysis.[1]



Experimental Protocol

This protocol is adapted from established methods for measuring flg22-induced ROS burst in Arabidopsis thaliana leaf discs.[1][9][11]

Materials and Reagents

- Arabidopsis thaliana plants (4-5 weeks old, grown under short-day conditions)
- flg22 peptide
- Luminol (e.g., Sigma-Aldrich L012)
- Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich P8250)
- Dimethyl sulfoxide (DMSO)
- Deionized water
- 96-well white luminometer plates
- 4 mm biopsy punch
- Multichannel pipette
- · Luminometer or microplate reader with chemiluminescence detection capability

Stock Solutions

- flg22 Stock Solution (1 mM): Dissolve flg22 peptide in deionized water to a final concentration of 1 mM. Aliquot and store at -20°C.
- Luminol Stock Solution (15 mg/mL): Dissolve 15 mg of luminol in 1 mL of DMSO.[9] Vortex until the solution is uniform. Aliquot and store at -20°C, protected from light.
- HRP Stock Solution (1 mg/mL): Dissolve 1 mg of HRP in 1 mL of deionized water. Aliquot and store at -20°C.

Procedure



Day 1: Preparation of Leaf Discs

- Select healthy, fully expanded leaves from 4-5 week old Arabidopsis plants.
- Use a 4 mm biopsy punch to cut leaf discs, avoiding the midvein.[11][12]
- Float the leaf discs in a petri dish containing deionized water to wash them.
- Transfer one leaf disc into each well of a 96-well white luminometer plate containing 100 μL of deionized water.[11][12] Ensure the adaxial (upper) side of the leaf disc is facing up.
- Cover the plate with a lid and incubate at room temperature overnight in the dark to allow the leaf discs to recover from wounding stress.[11]

Day 2: ROS Measurement

- Prepare the Assay Solution: Shortly before the measurement, prepare the assay solution containing luminol and HRP. For a final volume of 100 μ L per well, you will need a solution containing 100 μ M luminol and 10 μ g/mL HRP. Prepare enough solution for all wells plus some excess. Protect the solution from light.
- Prepare the Elicitor Solution: Prepare the flg22 elicitor solution at the desired final concentration (e.g., 100 nM) in the assay solution. Also, prepare a control solution with only the assay solution (no flg22).
- Initiate the Assay:
 - Carefully remove the water from each well of the 96-well plate using a multichannel pipette.
 - Immediately add 100 μL of the freshly prepared assay solution containing either flg22 or the control to the respective wells.[12]
- Luminometer Measurement:
 - Immediately place the 96-well plate into the luminometer.



- Set the luminometer to measure luminescence for a total of 40-60 minutes, with a measurement interval of 1-2 minutes and an integration time of 1000 ms.[11]
- It is recommended to measure a baseline for 5-10 minutes before the addition of the elicitor to ensure a stable signal.[1] However, for high-throughput screening, adding the elicitor as part of the assay solution is a common practice.

Data Analysis

- The data will be generated as Relative Light Units (RLU) over time for each well.
- Plot the average RLU for each treatment (e.g., control and flg22) against time to generate a kinetic curve.
- The total ROS production can be calculated by integrating the area under the curve over the measurement period.
- Statistical analysis, such as a t-test or ANOVA, should be performed to determine the significance of the differences between treatments.

Troubleshooting and Considerations

- High Background Signal: This can be due to stressed plants or contamination. Ensure plants
 are healthy and use sterile water and pipette tips. A longer recovery time for the leaf discs
 may also help reduce the background.
- No or Low Signal: Check the activity of your reagents (luminol and HRP), as they are light
 and temperature sensitive.[11] Confirm the concentration and activity of your flg22 peptide.
 The luminometer settings, particularly the integration time, might need optimization.
- Variability between Replicates: Ensure uniform leaf disc size and that the leaf discs are taken
 from plants of the same age and developmental stage. Using a multichannel pipette for liquid
 handling can reduce variability.
- Plant Species and Tissue: This protocol is optimized for Arabidopsis leaves. For other species or tissues, optimization of parameters such as leaf disc size, recovery time, and reagent concentrations may be necessary.[7][10]



By following this detailed protocol, researchers can reliably quantify the flg22-induced ROS burst, providing valuable insights into the early signaling events of plant innate immunity. This assay is a powerful tool for genetic screens, characterization of immune signaling components, and for the discovery of novel compounds that modulate plant defense responses.

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To cite this document: BenchChem. [Application Notes and Protocols for Flagellin 22 (flg22)Induced ROS Burst Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15567050#flagellin-22-ros-burst-assay-protocol]

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